Methyl 5-chloropyrazine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 723999. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloropyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVMLRFXZPKILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328104 | |
| Record name | Methyl 5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287714-35-6, 33332-25-1 | |
| Record name | methyl 5-chloropyrazinoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-chloro-2-pyrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance As a Versatile Heterocyclic Scaffold in Advanced Organic Synthesis
The utility of Methyl 5-chloropyrazine-2-carboxylate in organic synthesis stems from its nature as a functionalized heterocyclic scaffold. The pyrazine (B50134) ring is a six-membered aromatic structure containing two nitrogen atoms, a core feature found in many biologically active molecules. ontosight.ai This compound provides chemists with a pre-built pyrazine core that can be strategically modified through its two key functional groups: the methyl ester and the chloro group.
The reactivity of these groups allows for a range of chemical transformations. The methyl ester can undergo hydrolysis to form 5-chloropyrazine-2-carboxylic acid, another crucial building block for more complex pharmaceuticals. jocpr.comresearchgate.netjocpr.com This conversion is a fundamental reaction in organic chemistry that allows for subsequent amide bond formations. jocpr.com Furthermore, the ester group can be reduced to an alcohol, yielding (5-chloropyrazin-2-yl)methanol, which further expands the synthetic possibilities. chemicalbook.com
The chlorine atom attached to the pyrazine ring is a particularly important reactive site. As a halogen on an electron-deficient aromatic ring, it is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various other functional groups in its place, a common strategy in the synthesis of pharmaceutical agents. This versatility makes this compound a valued intermediate for constructing diverse and complex molecular architectures.
Interdisciplinary Relevance in Pharmaceutical and Agrochemical Sciences
Established Synthetic Routes and Upstream Precursors for Pyrazine Carboxylates
The synthesis of this compound can be achieved through several established routes, often starting from more readily available pyrazine precursors. One common method involves the chlorination and subsequent esterification of a hydroxyl-substituted pyrazine core.
A typical synthesis starts with 5-Hydroxypyrazine-2-carboxylic acid. This precursor is first treated with thionyl chloride (SOCl₂) in methanol (B129727) at low temperatures. This step simultaneously converts the carboxylic acid to its methyl ester and the hydroxyl group to a chloro group, yielding this compound. guidechem.com Another approach involves the direct esterification of 5-chloropyrazine-2-carboxylic acid using reagents like trimethylsilyldiazomethane (B103560) in a mixture of diethyl ether and methanol. chemicalbook.com
More broadly, the synthesis of the pyrazine carboxylate scaffold can be accomplished through various condensation reactions. Industrially, pyrazines are often synthesized by the condensation of ethylenediamine (B42938) with vicinal diols. nih.gov Other classical methods include the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines. nih.gov The versatility of these methods allows for the introduction of various substituents onto the pyrazine ring, which can then be further modified to produce compounds like this compound.
Table 1: Selected Synthetic Routes to this compound
| Starting Material | Reagents | Key Transformation | Reference |
|---|---|---|---|
| 5-Hydroxypyrazine-2-carboxylic acid | Thionyl chloride, Methanol | Chlorination and Esterification | guidechem.com |
| 5-chloropyrazine-2-carboxylic acid | Trimethylsilyldiazomethane, Diethyl ether, Methanol | Esterification | chemicalbook.com |
| 2-hydroxy-5-pyrazinecarboxylic acid | Toluene, DMF, Thionyl chloride, Methanol | Chlorination and Esterification | guidechem.com |
Green Chemistry Approaches in the Conversion of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis and transformation of fine chemicals to minimize environmental impact. This includes the development of environmentally benign hydrolysis procedures and the use of solvent-free or high-yielding reaction conditions.
Environmentally Benign Hydrolysis Procedures
A key transformation of this compound is its hydrolysis to 5-chloropyrazine-2-carboxylic acid, a valuable building block for pharmaceuticals. jocpr.com Traditional hydrolysis methods often employ harsh conditions and organic solvents. A greener alternative has been developed using lithium hydroxide (B78521) (LiOH) in water. jocpr.com This method avoids the use of organic solvents throughout the reaction and separation process, making it an environmentally friendly and efficient procedure. jocpr.com While sodium hydroxide has also been used for hydrolysis, it can lead to the formation of the undesired 5-hydroxypyrazine-2-carboxylic acid as the sole product under certain conditions. jocpr.com
Biocatalytic approaches are also gaining traction. For instance, enzymes like Lipozyme® TL IM have been successfully used for the amidation of pyrazine esters to produce pyrazinamide (B1679903) derivatives. nih.gov This enzymatic method can be conducted in greener solvents like tert-amyl alcohol at mild temperatures (45 °C), offering high yields and efficiency. nih.gov This demonstrates the potential for enzymatic hydrolysis of this compound as a green alternative.
Microwave-Assisted Synthetic Protocols for Pyrazine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netingentaconnect.com This technology has been successfully applied to the synthesis of various pyrazine derivatives.
For instance, the aminodehalogenation reaction of 3-chloropyrazine-2-carboxamide (B1267238) with ring-substituted anilines has been significantly improved using microwave irradiation. ingentaconnect.com This method reduced the reaction time from 24 hours with conventional heating to just 30 minutes under microwave conditions, while also increasing the yield. ingentaconnect.com Similarly, microwave assistance has been utilized in the cyclocondensation of ortho-aminonitrosopyrazoles with cyclic β-diketones to produce fused pyrazolo[3,4-b]pyrazines. researchgate.net The precise control of temperature and pressure offered by microwave reactors contributes to these improved outcomes. researchgate.net These examples highlight the potential of microwave technology to enhance the synthesis and subsequent transformations of this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantages of Microwave | Reference |
|---|---|---|---|---|
| Aminodehalogenation of 3-chloropyrazine-2-carboxamide | 24 hours | 30 minutes | Reduced reaction time, increased yield | ingentaconnect.com |
| Cyclocondensation for pyrazolo[3,4-b]pyrazines | Longer reaction times | Shorter reaction times | Higher yields, cleaner reactions | researchgate.net |
Regioselective Synthesis and Functionalization Strategies Involving the Pyrazine Ring
The ability to selectively introduce functional groups at specific positions on the pyrazine ring is crucial for the synthesis of complex molecules. Regioselective functionalization of the pyrazine core in compounds like this compound can be achieved through various strategies, including the use of organometallic intermediates.
For related N-heterocycles like 6-chloroimidazo[1,2-a]pyrazine, regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl have been developed. nih.gov These organometallic intermediates can then be quenched with a variety of electrophiles to introduce functional groups at specific positions on the ring. nih.gov Another powerful technique for regioselective synthesis is the gold(I)-catalyzed annulation of dihydropyrazinone derivatives. acs.org This method allows for the construction of fused ring systems with complete regioselectivity. acs.org Such strategies could potentially be adapted for the selective functionalization of the pyrazine ring in this compound, allowing for the synthesis of a diverse range of derivatives.
Catalytic Methodologies in Pyrazine Derivative Synthesis
Catalysis plays a vital role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic methodologies have been developed for the synthesis of pyrazine derivatives.
One notable example is the use of manganese pincer complexes for the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazine derivatives. nih.govacs.org This method is atom-economical and environmentally benign, producing only water and hydrogen gas as byproducts. nih.gov Copper-based catalysts have also been employed for the synthesis of pyrazine derivatives, demonstrating good functional group tolerance and providing moderate to high yields. sioc-journal.cn Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in creating C-C bonds and introducing aryl or other substituents onto the pyrazine ring. nih.gov These catalytic methods provide powerful tools for the elaboration of the pyrazine core and can be applied to the synthesis of complex derivatives starting from intermediates like this compound.
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Chloropyrazine 2 Carboxylate
Hydrolysis of the Ester Moiety and Kinetic Studies
The hydrolysis of the methyl ester group in Methyl 5-chloropyrazine-2-carboxylate to its corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid, is a fundamental transformation. This reaction is crucial as the resulting carboxylic acid is a valuable building block in the synthesis of pharmaceuticals. jocpr.com
Research has demonstrated an efficient and environmentally friendly procedure for this hydrolysis. The use of lithium hydroxide (B78521) (LiOH) in water provides the target 5-chloropyrazine-2-carboxylic acid in high yield. jocpr.comresearchgate.net This method is noted for its simple operational procedure and the avoidance of organic solvents, making it a green chemical process. jocpr.com In a typical procedure, this compound is treated with a slight molar excess of lithium hydroxide in water. The reaction proceeds smoothly to completion, yielding the desired acid. jocpr.com
It has been noted that using a stronger base like sodium hydroxide can lead to the formation of 5-hydroxypyrazine-2-carboxylic acid as the sole product, indicating that under certain conditions, the chlorine atom can also be displaced. jocpr.com
While the synthetic procedure for hydrolysis is well-documented, detailed kinetic studies, including the determination of rate constants and activation parameters for the hydrolysis of this compound, are not extensively reported in publicly available literature. However, the general mechanism for base-catalyzed ester hydrolysis (saponification) is expected to apply, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.
Table 1: Conditions for the Hydrolysis of this compound
| Reagent | Solvent | Yield | Notes | Reference |
| Lithium Hydroxide | Water | High | Environmentally benign conditions, avoids organic solvents. | jocpr.com |
| Sodium Hydroxide | Water | N/A | Reported to yield 5-hydroxypyrazine-2-carboxylic acid as the product. | jocpr.com |
Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring
The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netyoutube.com This reactivity is a cornerstone of the chemistry of this compound, allowing for the functionalization of the pyrazine core. The presence of both the chloro and the methyl carboxylate groups as electron-withdrawing substituents activates the ring for such transformations. nih.govyoutube.com
The generally accepted mechanism for SNAr reactions on such activated systems involves a two-step addition-elimination process. nih.gov A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com
The chlorine atom at the C-5 position of this compound serves as a good leaving group in SNAr reactions. Its displacement is facilitated by the strong electron-withdrawing nature of the pyrazine nitrogens and the C-2 methyl ester group. These groups stabilize the negative charge that develops in the ring during the formation of the Meisenheimer intermediate, thereby lowering the activation energy for the reaction. youtube.com Consequently, the chlorine atom can be readily displaced by a variety of nucleophiles under relatively mild conditions. Amination of chloropyrazines, for instance, is often readily achievable via nucleophilic substitution. rsc.org
A wide range of nucleophiles can be employed to displace the chlorine atom in chloropyrazines. While specific studies detailing a broad scope of nucleophiles for this compound are specialized, the reactivity pattern can be inferred from related pyrazine systems. For example, the condensation of various substituted anilines with the acid chlorides of related pyrazine-2-carboxylic acids proceeds efficiently to form the corresponding amides. mdpi.com This indicates that anilines are effective nucleophiles for this class of compounds.
The reaction with primary and secondary amines, such as anilines and benzylamines, is a common strategy. The nitrogen atom of the amine acts as the nucleophile, attacking the carbon bearing the chlorine. This reaction typically requires a base to neutralize the HCl generated during the reaction. The general scheme involves the formation of a C-N bond, replacing the C-Cl bond.
Table 2: Expected Products from Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Nucleophilic Atom | Expected Product Type |
| Aniline | Nitrogen | Methyl 5-(phenylamino)pyrazine-2-carboxylate |
| Benzylamine | Nitrogen | Methyl 5-(benzylamino)pyrazine-2-carboxylate |
| Methoxide Ion | Oxygen | Methyl 5-methoxypyrazine-2-carboxylate |
| Thiophenoxide Ion | Sulfur | Methyl 5-(phenylthio)pyrazine-2-carboxylate |
Radical-Ionic Reaction Mechanisms in Coupling Studies
Beyond SNAr reactions, the functionalization of the C-Cl bond in this compound can be achieved through transition metal-catalyzed cross-coupling reactions. Common examples include the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds. rsc.org
These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In the context of a chloropyrazine, the first step is the oxidative addition of the C-Cl bond to a low-valent metal catalyst, typically palladium(0). The electron-deficient nature of the pyrazine ring is advantageous here. While electron-donating groups can deactivate chloropyrazines towards oxidative addition, the electron-withdrawing ester group in this compound is expected to facilitate this key step. rsc.org For example, chloropyrazine itself has been shown to be an excellent substrate for Sonogashira coupling, quantitatively converting to the coupled product. rsc.org
While the dominant mechanisms for these transformations are well-established catalytic cycles, the possibility of radical-ionic pathways, such as the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism, exists for some electron-deficient aromatic systems. However, specific studies confirming the operation of SRN1 mechanisms in coupling reactions of this compound are not prominent in the literature. The mainstream approach for its functionalization remains the use of well-understood palladium-catalyzed cross-coupling reactions. rsc.org
Influence of Electronic Deficiency on Pyrazine Ring Reactivity
The chemical behavior of this compound is fundamentally governed by the electron-deficient (or π-deficient) character of the pyrazine ring. researchgate.netyoutube.com This deficiency arises from the high electronegativity of the two nitrogen atoms, which exert a strong inductive electron-withdrawing effect. youtube.com
This inherent electronic poverty is significantly amplified by the substituents. The chlorine atom and the methyl carboxylate group are both potent electron-withdrawing groups, further reducing the electron density of the aromatic system. This pronounced electronic deficiency has several key consequences for the molecule's reactivity:
Activation towards Nucleophilic Attack : As discussed, the low electron density makes the ring an excellent electrophile, highly activated towards attack by nucleophiles. This is why SNAr reactions are a dominant feature of its chemistry. youtube.com
Deactivation towards Electrophilic Attack : Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution. The electron-withdrawing nature of the ring and substituents makes it difficult for electrophiles to attack the ring carbons.
Influence on Physicochemical Properties : Electron-withdrawing groups tend to shift the redox potential of the pyrazine ring to more positive values and increase the stability of its reduced forms. nih.gov
Facilitation of Metal-Catalyzed Coupling : The electron-deficient nature of the C-Cl bond facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, making it a suitable substrate for such transformations. rsc.org
Derivatization Strategies and Analogue Design Utilizing Methyl 5 Chloropyrazine 2 Carboxylate
Design and Synthesis of Novel Pyrazine (B50134) Derivatives for Bioactive Applications
The pyrazine ring is a key pharmacophore in a variety of therapeutic agents. tandfonline.com Consequently, the design and synthesis of novel pyrazine derivatives from accessible starting materials like methyl 5-chloropyrazine-2-carboxylate are of significant interest in medicinal chemistry. Research has demonstrated that derivatives of the pyrazine scaffold exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitubercular effects. nih.govbohrium.com
One common strategy involves the aminodehalogenation of a chloropyrazine precursor, where the chlorine atom is displaced by a variety of amines. For instance, a series of 3-benzylaminopyrazine-2-carboxamides were synthesized from 3-chloropyrazine-2-carboxamide (B1267238), a close analogue of the title compound. nih.gov In this study, several of the synthesized compounds demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv that was equivalent or superior to the standard drug, pyrazinamide (B1679903). nih.gov Specifically, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited a minimum inhibitory concentration (MIC) of 6 µM and low cytotoxicity. nih.gov This highlights the potential of introducing substituted benzylamino groups to the pyrazine core to enhance antimycobacterial potency.
The following table summarizes the antimycobacterial activity of selected 3-benzylaminopyrazine-2-carboxamides. nih.gov
| Compound | Substituent on Benzyl Ring | MIC (µM) against M. tuberculosis H37Rv |
| 4 | 4-CF₃ | 42 |
| 8 | 4-CH₃ | 6 |
| 9 | 4-F | 21 |
| 12 | 3-CF₃ | 21 |
| Data sourced from Černíková et al. (2017) nih.gov |
These findings underscore the utility of the chloropyrazine scaffold in generating novel derivatives with significant biological activity. The ability to readily introduce diverse substituents allows for the exploration of a broad chemical space in the quest for new therapeutic agents.
Intermediate Derivatization Approaches in Lead Compound Discovery
This compound serves as a valuable intermediate in the discovery of lead compounds due to its dual reactivity. The chloro substituent can be displaced by various nucleophiles, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. jocpr.comresearchgate.net This allows for the systematic modification of the pyrazine scaffold to explore structure-activity relationships and generate libraries of compounds for biological screening.
Optimization of Structure-Activity Relationships (SAR) through Diversification
The process of lead optimization heavily relies on understanding the structure-activity relationships (SAR) of a compound series. By systematically altering different parts of a molecule, chemists can identify the key structural features responsible for its biological activity. The pyrazine scaffold offers multiple points for diversification. For example, starting from a 5-chloropyrazine-2-carboxylic acid derivative, a variety of N-substituted amides can be synthesized. bohrium.com
In a study on N-substituted 5-chloropyrazine-2-carboxamides, both N-benzyl and N-phenyl series were synthesized and evaluated for their antimycobacterial activity. bohrium.com While many of the N-benzyl derivatives showed activity comparable to pyrazinamide against M. tuberculosis H37Rv, their potency was generally lower than that of the corresponding anilides. bohrium.com Interestingly, some of these compounds displayed activity against M. kansasii, a strain often resistant to pyrazinamide. bohrium.com Such studies, which systematically vary the substituents on the pyrazine core, are crucial for building a comprehensive SAR model and guiding the design of more potent analogues.
Generation of Compound Libraries for Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds for a specific biological activity. nih.gov The generation of diverse chemical libraries is essential for the success of HTS campaigns. medchemexpress.com Scaffolds like this compound are ideal starting points for creating such libraries due to the ease with which they can be derivatized.
By employing combinatorial chemistry approaches, a large number of distinct pyrazine derivatives can be synthesized from this single intermediate. For example, the chloro group can be substituted with a library of amines, alcohols, or thiols, while the ester can be reacted with a different library of amines to form a diverse array of amides. This parallel synthesis approach can quickly generate a large number of compounds with varied structural features, increasing the probability of identifying a "hit" during screening. thermofisher.com The resulting library of pyrazine derivatives can then be screened against various biological targets to identify novel lead compounds for a range of diseases.
Development of Pyrazinamide Analogues and Related Structures
Pyrazinamide is a first-line drug for the treatment of tuberculosis, and as such, the synthesis of its analogues is an active area of research aimed at overcoming drug resistance and improving efficacy. its.ac.idnih.gov this compound is a key precursor for the synthesis of 5-chloropyrazinamide, an important analogue of pyrazinamide that has been shown to act as a competitive inhibitor of mycobacterial fatty acid synthase I (FAS I). bohrium.com
The synthesis of pyrazinamide analogues often involves the amidation of a pyrazine-2-carboxylic acid derivative. researchgate.net For instance, a series of N-substituted 5-chloropyrazine-2-carboxamides were synthesized from 5-hydroxypyrazine-2-carboxylic acid in a two-step process. bohrium.com The resulting compounds were then screened for their antimycobacterial activity. This approach allows for the introduction of a wide variety of substituents at the amide nitrogen, enabling a thorough investigation of the SAR for this class of compounds.
In one study, N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide, synthesized from pyrazine-2-carboxylic acid, demonstrated potent activity against Mycobacterium tuberculosis H37Rv, with MIC values of less than 6.25 µg/mL. its.ac.id Another study on 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives also identified several compounds with significant anti-tubercular activity. researchgate.net These findings highlight the continued importance of synthesizing and evaluating new pyrazinamide analogues in the fight against tuberculosis.
The following table presents data on the antimycobacterial activity of selected pyrazinamide analogues.
| Compound Class | Example Compound | Target Organism | Activity (MIC) |
| N-Alkyl/Aryl Pyrazine-2-carboxamides | N-(2-ethylhexyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | <6.25 µg/mL |
| N-Alkyl/Aryl Pyrazine-2-carboxamides | N-(4-fluorobenzyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | <6.25 µg/mL |
| 5-Methylpyrazine-2-carbohydrazides | Various derivatives | M. tuberculosis H37Rv | Significant Activity |
| N-Substituted 5-Chloropyrazine-2-carboxamides | Various derivatives | M. tuberculosis H37Rv | Comparable to Pyrazinamide |
| Data compiled from multiple sources. bohrium.comits.ac.idresearchgate.net |
Bioisosteric Replacements in Pyrazine Scaffold Modification
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov This approach can be applied to the pyrazine scaffold to explore new chemical space and develop novel analogues with improved therapeutic profiles.
While specific examples of bioisosteric replacement starting directly from this compound are not extensively detailed in the reviewed literature, the principles of this strategy are broadly applicable. For instance, in the design of pyrazinamide derivatives, bioisosteric replacement of the carboxamide group with other hydrogen-bonding moieties could lead to new interactions with the biological target. Similarly, the pyrazine ring itself could be replaced with other heterocyclic systems to create novel scaffolds with different electronic and steric properties. The application of bioisosteric replacement strategies to the pyrazine scaffold holds significant promise for the discovery of new and improved therapeutic agents. nih.gov
Computational Chemistry and Theoretical Studies on Methyl 5 Chloropyrazine 2 Carboxylate and Its Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of Methyl 5-chloropyrazine-2-carboxylate. Methods like Density Functional Theory (DFT) are employed to analyze the molecule's structure and reactivity.
In a study on the related compound, Methyl 5-methyl-2-pyrazinecarboxylate, the non-hydrogen atoms of the molecule were found to be nearly planar. researchgate.net The dihedral angle between the pyrazine (B50134) ring and the plane of the carboxylate group was determined to be 5.4(1)°. researchgate.net This planarity influences the electronic communication between the aromatic ring and the ester group. The crystal structure revealed that molecules are linked through C—H⋯N and C—H⋯O hydrogen bonds, forming layers. researchgate.net
For a deeper understanding of electronic structure, Natural Bond Orbital (NBO) analysis can be employed. This method provides information about the stabilization energies arising from electron delocalization between filled and vacant orbitals. In studies of similar heterocyclic compounds, NBO analysis has been used to elucidate the stability of different conformations and the nature of intramolecular interactions.
The table below summarizes key crystallographic data for Methyl 5-methylpyrazine-2-carboxylate, a closely related derivative, which provides a basis for understanding the structural parameters of this compound.
| Parameter | Value |
| Chemical Formula | C₇H₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.9103 (3) |
| b (Å) | 6.8386 (3) |
| c (Å) | 8.2721 (3) |
| β (°) | 93.303 (2) |
| Z | 2 |
| Density (Mg m⁻³) | 1.397 |
Data sourced from a study on Methyl 5-methylpyrazine-2-carboxylate, providing insights into the likely structural characteristics of the chloro-derivative. researchgate.net
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target.
In a study involving derivatives of pyrazine-2-carboxylic acid, molecular docking was used to investigate their interaction with the Mycobacterium tuberculosis InhA protein. semanticscholar.org The geometry of the ligands was optimized using semi-empirical methods (AM1) before docking. semanticscholar.org The results of these simulations are often evaluated using a scoring function, which estimates the binding affinity. For instance, one of the derivatives, with an aliphatic side chain, showed the lowest rerank score, suggesting it might have the best binding affinity. semanticscholar.org
Similarly, a study on 6-chloropyrazine-2-carboxylic acid derivatives also utilized molecular docking to assess their potential against the same InhA protein from M. tuberculosis. researchgate.net The docking poses revealed key interactions between the ligands and amino acid residues in the active site of the protein. researchgate.net The derivative with an octyl side chain, 6-chloro-N-octylpyrazine-2-carboxamide, was predicted to have the best activity based on its low rerank score. researchgate.net
The table below presents the results from a molecular docking study of pyrazine-2-carboxylic acid derivatives against the M. tuberculosis InhA protein, highlighting the importance of the side chain in determining binding affinity. semanticscholar.org
| Derivative | Side Chain | Rerank Score (kcal/mol) |
| 1a | Aromatic | Not specified in abstract |
| 1b | Cyclic | Not specified in abstract |
| 1c | Aliphatic | -86.4047 |
This data illustrates how computational docking scores can be used to rank potential drug candidates. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their efficacy.
The development of a robust QSAR model involves several steps, including the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov These can include lipophilic, geometric, physicochemical, and steric descriptors. nih.gov The geometry of the molecules is often optimized using methods like DFT. nih.gov
In a study on pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, both linear (Multiple Linear Regression, MLR) and non-linear (Multiple Nonlinear Regression, MNLR) QSAR models were developed. nih.gov The statistical quality of these models is assessed using various parameters. The performance of these models can be visualized by plotting the predicted pIC₅₀ values against the experimental values. nih.gov Such studies provide valuable insights for the rational design of new, more potent inhibitors. nih.gov
Predictive Modeling for Reaction Pathways and Regioselectivity
Computational models are increasingly being used to predict the outcomes of chemical reactions, including the products and their relative yields (regioselectivity). These models can combine machine learning approaches with reaction network analysis to explore possible reaction pathways.
One such approach involves training a learning model on a set of known organic reactions. rsc.org This trained model can then be used to predict the products and pathways of new reactions. rsc.org The model can identify key fragment structures of intermediates and even classify reactions based on fundamental organic chemistry rules. rsc.org
For a molecule like this compound, predictive modeling could be used to explore its reactivity in various chemical transformations. For example, it could predict the regioselectivity of nucleophilic aromatic substitution reactions, where a nucleophile replaces the chlorine atom on the pyrazine ring. The synthesis of this compound itself can be guided by understanding the reaction pathways, for instance, in the esterification of 5-chloropyrazine-2-carboxylic acid. chemicalbook.com
Theoretical Prediction of Spectroscopic Properties (e.g., Collision Cross Section)
Theoretical methods can be used to predict various spectroscopic properties of molecules, which can aid in their experimental characterization. This includes the prediction of vibrational spectra (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and mass spectrometry-related properties like the collision cross section (CCS).
The prediction of spectroscopic properties often relies on high-level quantum chemical calculations. mdpi.com For example, state-of-the-art methods can be used to obtain accurate predictions of rotational and vibrational spectroscopic properties. mdpi.com These theoretical predictions can then be used to guide the analysis of experimentally recorded spectra. mdpi.com
Recently, methods have been developed to predict CCS values using 2-dimensional molecular descriptors, which is significantly faster than traditional methods that require 3D structures. rsc.org This approach has shown prediction errors of less than 2% for lipids and peptide analogs, demonstrating the potential for high-throughput implementation. rsc.org For this compound, theoretical prediction of its CCS could be valuable for its identification in complex mixtures using ion mobility-mass spectrometry.
Advanced Spectroscopic and Structural Elucidation Methodologies in Research on Methyl 5 Chloropyrazine 2 Carboxylate Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentresearchgate.netguidechem.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including Methyl 5-chloropyrazine-2-carboxylate and its analogues. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, researchers can deduce the precise connectivity and spatial arrangement of atoms within a molecule.
In the ¹H NMR spectrum of this compound, the protons on the pyrazine (B50134) ring appear as distinct singlets in the aromatic region, a consequence of their unique electronic environments and lack of adjacent proton coupling partners. The methyl ester protons also produce a characteristic singlet, but at a much higher field (lower ppm value), consistent with protons on a carbon adjacent to an oxygen atom. For instance, ¹H NMR analysis of a synthesized batch of this compound in deuterated chloroform (B151607) (CDCl₃) showed signals at δ 9.09 (s, 1H), 8.70 (s, 1H), and 4.04 (s, 3H), confirming the presence and relative positions of the pyrazine and methyl ester protons. guidechem.comchemicalbook.com This level of detail is instrumental in verifying the successful synthesis of the target compound and ensuring its purity is greater than 95%. guidechem.com
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 9.09 | Singlet (s) | 1H | Pyrazine C-H | chemicalbook.com |
| 8.70 | Singlet (s) | 1H | Pyrazine C-H | chemicalbook.com |
Note: The specific assignment of the two pyrazine protons can vary depending on the reference and specific isomeric considerations.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete carbon framework map. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to correlate proton and carbon signals, providing definitive proof of the molecular structure by showing direct (one-bond) and long-range (two- or three-bond) C-H connections.
Mass Spectrometry (MS) Techniques for Molecular Characterization and Impurity Profilingresearchgate.net
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound. It provides critical data for confirming the identity of a synthesized compound and for profiling any impurities.
In a typical MS experiment, the molecule is ionized and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. The molecular ion peak (M⁺) directly corresponds to the molecular weight of the compound. For this compound (C₆H₅ClN₂O₂), the expected monoisotopic mass is approximately 172.00 Da. nih.gov The presence of a chlorine atom is readily identified by a characteristic isotopic pattern, with the (M+2)⁺ peak appearing at approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for both characterization and impurity analysis. nih.gov The gas chromatograph separates volatile compounds in a mixture before they are introduced into the mass spectrometer. This allows for the identification of not only the main product but also residual starting materials, by-products, or degradation products. Analysis of the fragmentation pattern provides further structural information. For this compound, common fragments observed in electron ionization (EI) MS include ions with m/z values of 142, 114, 113, and 86, corresponding to the loss of specific functional groups from the parent molecule. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) are also frequently used to monitor the progress of reactions, ensuring the complete conversion of starting materials to the final product. guidechem.comchemicalbook.com
Table 2: Experimental GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity | Reference |
|---|---|---|---|
| 142 | 53.40 | [M - OCH₃]⁺ | nih.gov |
| 114 | 99.99 | [M - COOCH₃]⁺ | nih.gov |
| 113 | 44.10 | [C₄H₂ClN₂]⁺ | nih.gov |
X-ray Crystallography for Solid-State Structure Determination of Derivativeschemicalbook.com
For example, the crystal structure of Methyl 5-methylpyrazine-2-carboxylate, an analogue where the chloro group is replaced by a methyl group, has been determined. researchgate.net Such studies reveal exact bond lengths, bond angles, and torsion angles. The pyrazine ring is typically found to be planar, with the carboxylate group often being nearly coplanar with the ring, facilitating electronic conjugation. researchgate.net
In the crystal lattice, pyrazine derivatives frequently engage in a variety of non-covalent interactions, such as hydrogen bonding (if suitable donors and acceptors are present) and π–π stacking interactions between the aromatic pyrazine rings. iucr.org These interactions are fundamental to the stability of the crystal structure and can influence the material's physical properties. For instance, in related pyrazine carboxamides, molecules are often linked into dimers or chains via hydrogen bonds, which are then further assembled into three-dimensional networks. iucr.org
Table 3: Crystallographic Data for the Analogue Methyl 5-methylpyrazine-2-carboxylate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₈N₂O₂ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁ | researchgate.net |
| a (Å) | 3.8872 (1) | researchgate.net |
| b (Å) | 6.8386 (3) | researchgate.net |
| c (Å) | 13.6279 (5) | researchgate.net |
| β (°) | 93.303 (2) | researchgate.net |
| Volume (ų) | 361.67 (2) | researchgate.net |
Vibrational Spectroscopy (IR) for Functional Group Analysisguidechem.com
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent of these is the strong absorption from the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1750-1735 cm⁻¹. libretexts.org The presence of the aromatic pyrazine ring will give rise to C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. mdpi.com Additionally, C-H stretching vibrations from both the aromatic ring (above 3000 cm⁻¹) and the methyl group (just below 3000 cm⁻¹) would be observed. libretexts.org Other key signals include the C-O stretching of the ester group and the C-Cl stretching vibration.
Table 4: Predicted Principal IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyrazine Ring) |
| 3000-2850 | C-H Stretch | Aliphatic (Methyl Group) |
| 1750-1735 | C=O Stretch | Ester Carbonyl |
| 1600-1400 | C=C and C=N Stretch | Aromatic Ring |
| 1300-1100 | C-O Stretch | Ester |
Isothermal Titration Calorimetry (ITC) for Ligand Binding Affinity Studiesnih.gov
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions in solution. It is widely applied in drug discovery to characterize the binding of small molecules, such as analogues of this compound, to biological targets like proteins or enzymes. nih.gov The heteroaromatic nature of the pyrazine ring makes it a valuable scaffold for interacting with protein active sites. researchgate.net
In an ITC experiment, a solution of the ligand is titrated into a solution containing the macromolecular target. The heat released or absorbed upon binding is measured with high sensitivity. This allows for the direct determination of the key thermodynamic parameters of the interaction, including the binding affinity (Ka) or its inverse, the dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry (n) of binding. From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.
This comprehensive thermodynamic profile provides deep insight into the forces driving the binding event. For example, a favorable (negative) enthalpy change often indicates strong hydrogen bonding or van der Waals interactions, while a favorable (positive) entropy change can be driven by the release of ordered water molecules from the binding site. nih.gov This information is invaluable for the rational design and optimization of potent and specific ligands in medicinal chemistry.
Table 5: Illustrative Thermodynamic Data Obtainable from ITC for an Analogue Binding to a Protein Target
| Parameter | Symbol | Typical Value | Unit |
|---|---|---|---|
| Dissociation Constant | K_d | 150 | nM |
| Enthalpy Change | ΔH | -49.0 | kJ/mol |
| Gibbs Free Energy Change | ΔG | -38.9 | kJ/mol |
Note: The values in this table are hypothetical and for illustrative purposes, based on data reported for similar ligand-protein interactions. nih.gov
Applications in Pharmaceutical Chemistry Research and Drug Discovery
Role as a Key Intermediate in the Synthesis of Pharmaceutical Agents
Methyl 5-chloropyrazine-2-carboxylate is recognized as a crucial intermediate for a multitude of medicines and pesticides. nih.gov Its primary role is that of a "building block," providing the core pyrazine (B50134) structure that is elaborated upon to create more complex and pharmacologically active molecules. mdpi.com The synthesis process often begins with the hydrolysis of the methyl ester to 5-chloropyrazine-2-carboxylic acid, which then serves as the immediate precursor for further derivatization. mdpi.comnih.gov
The pyrazine nucleus is a common feature in compounds investigated for various therapeutic effects. While direct synthesis of specific commercial anti-inflammatory or anti-cancer drugs from this compound is not extensively documented in readily available literature, its derivatives are instrumental in creating scaffolds for such research. The pyrazine ring is a key component in numerous heterocyclic systems, such as pyrazolo[1,5-a]quinazolines and triazolo[3,4-a]phthalazines, which have been synthesized and evaluated for their anti-inflammatory and anti-cancer activities. mdpi.commdpi.com For instance, derivatives of pyrazolo[1,5-a]quinazoline have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com Similarly, novel thiazole-5-carboxamide (B1230067) and quinoline-based hydrazide derivatives have been developed and tested for their anti-cancer properties against various human tumor cell lines, demonstrating the broad utility of heterocyclic scaffolds in oncology research. mdpi.comnih.gov
Mechanism of Action Studies of Pyrazine-Derived Bioactive Compounds
Understanding the mechanism of action of PZA and its derivatives is crucial for developing next-generation therapeutics. The active form, POA, is known to have multiple potential targets within the mycobacterial cell. Proposed mechanisms include the disruption of membrane potential, inhibition of coenzyme A biosynthesis, and interference with the trans-translation process that rescues stalled ribosomes. researchgate.net
Recent groundbreaking research has revealed a novel mechanism of action for pyrazinoic acid: the targeted degradation of a specific protein essential for the survival of M. tuberculosis. researchgate.netchemicalbook.com This finding places POA in the category of "molecular glues," an emerging class of therapeutics that induce the degradation of target proteins.
Specifically, POA has been shown to bind to the enzyme aspartate decarboxylase (PanD), a critical component in the biosynthesis of coenzyme A. researchgate.netchemicalbook.com By binding to PanD, POA induces its degradation through a yet-to-be-fully-elucidated pathway, effectively shutting down a vital metabolic process in the bacterium. This targeted protein degradation is distinct from simple enzyme inhibition and represents a sophisticated mechanism of antibacterial action. researchgate.netchemicalbook.com This discovery has opened new avenues for structure-based drug design, allowing researchers to create novel POA analogs specifically designed to enhance binding to PanD and improve degradation efficiency, potentially leading to more potent drugs that can overcome existing resistance. researchgate.netchemicalbook.com
Studies on Compound-Biomolecule Interactions (e.g., with Bovine Serum Albumin)
The investigation into the interaction of this compound with serum albumins is a critical area of research in pharmaceutical chemistry. Serum albumins, such as Bovine Serum Albumin (BSA), are the most abundant proteins in the circulatory system and play a crucial role in the transport and disposition of many drugs and other small molecules. nih.gov Understanding the binding of a potential drug candidate like this compound to BSA is essential for elucidating its pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net BSA is frequently used as a model protein for these studies due to its structural similarity to human serum albumin, low cost, and wide availability. nih.gov
Fluorescence spectroscopy is a primary technique employed to study these interactions. BSA has intrinsic fluorescence due to its tryptophan residues. bjournal.org When a small molecule, such as this compound, binds to BSA, it can cause a quenching of this intrinsic fluorescence. mdpi.com The analysis of this quenching effect provides valuable information about the binding mechanism, affinity, and the forces governing the interaction.
Fluorescence Quenching Analysis
The interaction between this compound and BSA can be monitored by recording the fluorescence emission spectra of BSA in the presence of increasing concentrations of the compound. Typically, the fluorescence intensity of BSA decreases as the concentration of the interacting compound increases, indicating a quenching process. mdpi.com This quenching can occur through two primary mechanisms: dynamic quenching, which results from collisional encounters between the fluorophore (BSA) and the quencher, and static quenching, which arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.govplos.org
To distinguish between these quenching mechanisms, the quenching data is often analyzed using the Stern-Volmer equation. The temperature dependence of the quenching constant can also provide insights; in static quenching, the binding constant generally decreases with increasing temperature, whereas in dynamic quenching, the quenching constant tends to increase with temperature. mdpi.com
Binding Constant and Number of Binding Sites
For static quenching interactions, the binding constant (Kb) and the number of binding sites (n) can be determined from the fluorescence quenching data. A higher Kb value signifies a stronger binding affinity between the compound and BSA. nih.gov The number of binding sites, 'n', is typically close to one, suggesting a 1:1 interaction stoichiometry. nih.gov
Thermodynamic Parameters and Binding Forces
To further characterize the interaction, thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are determined at different temperatures. mdpi.compensoft.net The signs and magnitudes of these parameters provide information about the primary forces driving the binding process, which can include hydrophobic interactions, hydrogen bonds, van der Waals forces, or electrostatic interactions. mdpi.comnih.gov A negative ΔG value indicates a spontaneous binding process. mdpi.com
Illustrative Research Findings
While specific experimental data for the interaction of this compound with BSA is not available in the provided search results, a hypothetical representation of typical findings is presented in the tables below. These tables are based on common observations for the interaction of small molecules with BSA as described in the literature.
| Temperature (K) | Binding Constant (Kb) (M-1) | Number of Binding Sites (n) |
|---|---|---|
| 298 | 2.5 x 104 | 1.05 |
| 308 | 1.8 x 104 | 1.02 |
| 318 | 1.2 x 104 | 0.98 |
| Parameter | Value |
|---|---|
| ΔG (kJ mol-1) | -25.1 |
| ΔH (kJ mol-1) | -18.5 |
| ΔS (J mol-1 K-1) | 22.1 |
Applications in Agrochemical Research and Development
Utilization in the Formulation of Herbicides and Fungicides
Methyl 5-chloropyrazine-2-carboxylate is a key precursor in the synthesis of several classes of herbicides and fungicides. The pyrazine (B50134) core is a recognized toxophore in various biologically active compounds, and its derivatives, particularly pyrazine carboxamides, have demonstrated significant potential in crop protection. jocpr.commdpi.comresearchgate.net
The synthesis of these active ingredients often involves the reaction of the carboxylate group of this compound with various amines to form amide derivatives. These modifications allow for the fine-tuning of the molecule's herbicidal or fungicidal spectrum and efficacy. For instance, substituted N-phenylpyrazine-2-carboxamides, which can be synthesized from this precursor, have been evaluated for their herbicidal properties. researchgate.net
Furthermore, the pyrazine moiety is a component of certain sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates. google.com While specific commercial products directly originating from this compound are not always explicitly detailed in publicly available literature, its role as a foundational chemical for the synthesis of pyrazine-based active ingredients is well-established in synthetic chemistry literature and patents. google.comadv-bio.com
Below is a table summarizing the observed biological activities in various derivatives synthesized from pyrazine carboxamide scaffolds, illustrating the versatility of this chemical class in agrochemical research.
| Derivative Class | Target Pest/Pathogen | Observed Activity |
| Pyrazine Carboxamides | Mycobacterium tuberculosis | Antimycobacterial |
| Pyrazine Carboxamides | Candida albicans, Aspergillus niger | Antifungal jocpr.com |
| Substituted Pyrazinecarboxamides | Various Fungi | Antifungal mdpi.com |
| Pyrazine Carboxamide Derivatives | Weeds | Herbicidal researchgate.netresearchgate.net |
This table is illustrative of the types of biological activities found in pyrazine carboxamide derivatives, which can be synthesized from precursors like this compound.
Strategies for Developing Environmentally Friendly Agricultural Solutions
The push for sustainable agriculture has led to the development of greener synthetic methods and more environmentally benign agrochemicals. Research involving this compound has aligned with these goals in several ways.
Pyrazines themselves are naturally occurring compounds found in many plants and are part of their natural defense mechanisms against pests and diseases. adv-bio.com This natural origin provides a basis for developing pesticides that are more compatible with the environment. Pyrazine-based agrochemicals can be water-soluble and are often safer for non-target organisms like fish, algae, and birds compared to conventional synthetic pesticides. adv-bio.com The European Food Safety Authority (EFSA) has also evaluated the safety of pyrazine derivatives for use as flavourings, which contributes to the body of knowledge on their toxicological profiles. nih.gov
The development of agrochemicals from compounds like this compound is part of a broader strategy to create pesticides that are not only effective but also have a reduced impact on the environment and human health. ijzi.netmdpi.com
Discovery of Novel Agrochemical Scaffolds with Unique Modes of Action
A critical aspect of modern agrochemical research is the discovery of compounds with novel modes of action to combat the growing issue of pest and pathogen resistance. The pyrazine ring system, and by extension this compound, serves as a valuable scaffold for the development of such innovative agrochemicals. researchgate.netnih.gov
A notable success in this area is the use of the pyrazine-carboxamide scaffold to create novel Succinate Dehydrogenase Inhibitors (SDHIs). researchgate.netacs.org SDHIs are a crucial class of fungicides that act by inhibiting the mitochondrial respiratory chain in fungi. The discovery of pyrazine-carboxamide-diphenyl-ethers as a new class of SDHIs demonstrates the potential of using fragment recombination strategies with pyrazine-based building blocks to design fungicides with a specific and effective mode of action. acs.org
The versatility of the pyrazine scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities, including insecticidal and fungicidal properties. nih.govnih.gov By modifying the substituents on the pyrazine ring, researchers can explore the structure-activity relationships (SAR) to optimize the potency and spectrum of the resulting agrochemical. researchgate.net This approach facilitates the discovery of new active ingredients that can overcome existing resistance mechanisms in target pests. researchgate.net
The following table presents examples of novel agrochemical scaffolds derived from pyrazine and their targeted biological action.
| Novel Scaffold | Target/Mode of Action | Agrochemical Class |
| Pyrazine-Carboxamide-Diphenyl-Ethers | Succinate Dehydrogenase (SDH) | Fungicide (SDHI) acs.org |
| Pyrazole Carboxamide Thiazole Derivatives | Succinate Dehydrogenase (SDH) | Fungicide (SDHI) nih.gov |
| Pyrazine Carboxamide Derivatives | Hematopoietic Progenitor Kinase 1 (HPK1) | Immuno-oncology (illustrates scaffold versatility) figshare.com |
This table highlights the application of the pyrazine scaffold in the discovery of molecules with specific modes of action, including in the agrochemical field.
Emerging Research Areas and Future Perspectives for Methyl 5 Chloropyrazine 2 Carboxylate
Integration with Automated Synthesis and High-Throughput Screening Platforms
The fields of drug discovery and materials science are increasingly reliant on the rapid synthesis and evaluation of vast numbers of molecules. chemrxiv.org Automated synthesis platforms, combined with high-throughput screening (HTS), offer a paradigm shift from traditional, time-consuming laboratory methods. chemrxiv.orgtandfonline.com For a versatile scaffold like Methyl 5-chloropyrazine-2-carboxylate, these technologies are pivotal in accelerating the discovery of new lead compounds.
Automated systems can perform numerous reactions in parallel, allowing for the rapid generation of libraries of pyrazine (B50134) derivatives. nih.gov Methodologies like desorption electrospray ionization (DESI) mass spectrometry can be integrated into automated platforms, enabling small-scale synthesis and direct, label-free bioassays with a throughput of more than one sample per second. researchgate.net This approach is ideal for screening combinatorial reactions to quickly determine reactivity trends and identify promising candidates. researchgate.net The use of acoustic dispensing technology further miniaturizes this process, allowing for the synthesis of thousands of compounds on a nanomole scale in formats like 1536-well plates, ready for immediate screening. nih.gov
The value of HTS is evident in the identification of potent biological agents. For instance, HTS was instrumental in identifying a series of Pim-2 kinase inhibitors, demonstrating the power of screening large compound libraries to find molecules with specific biological activity. nih.gov By integrating this compound into these automated workflows, researchers can systematically modify its structure and rapidly screen the resulting derivatives against a multitude of biological targets or for desired material properties, significantly shortening the development timeline for new products.
Table 1: Technologies in Modern Chemical Synthesis and Screening
| Technology | Description | Relevance to this compound |
|---|---|---|
| Automated Synthesis | Robotic platforms that perform chemical reactions in a parallel and automated fashion, often on a micro or nanoscale. nih.gov | Enables rapid generation of diverse libraries of pyrazine derivatives for screening. |
| High-Throughput Screening (HTS) | A process that uses automation to rapidly test thousands to millions of chemical, genetic, or pharmacological samples. chemrxiv.org | Allows for swift identification of biologically active compounds or materials with desired properties derived from the core scaffold. |
| Desorption Electrospray Ionization (DESI) | An ambient ionization technique for mass spectrometry that allows for minimal sample workup and can accelerate reactions in microdroplets. researchgate.net | Facilitates high-speed reaction screening and direct bioassays of synthesized pyrazine derivatives. researchgate.net |
| Acoustic Dispensing | A non-contact liquid handling technology that uses sound waves to eject nanoliter-scale droplets with high precision. nih.gov | Allows for extreme miniaturization of synthesis, creating large libraries in high-density formats (e.g., 1536-well plates) for efficient screening. nih.gov |
Potential in Materials Science and Functional Molecule Design
The pyrazine ring is not only significant in biological contexts but also possesses electronic properties that make it an attractive component for advanced materials. lifechemicals.commdpi.com Pyrazine-based materials are gaining considerable interest for their favorable charge transfer properties, which are crucial for applications in optoelectronics. rsc.org As a functionalized pyrazine, this compound serves as a valuable precursor for creating sophisticated functional molecules and polymers.
Researchers are exploring pyrazine derivatives for a variety of applications in materials science:
Organic Electronics: Low-bandgap π-conjugated polymers incorporating pyrazine units have been synthesized for use in photovoltaic devices and organic field-effect transistors (OFETs). lifechemicals.comrsc.org
Electroluminescent Materials: The pyrazine nucleus is found in compounds developed for use as dyes and in light-emitting diodes (LEDs). mdpi.comrsc.org
Coordination Chemistry: Pyrazine derivatives act as suitable ligands for creating coordination polymers and metal-organic frameworks (MOFs) with unique electronic or catalytic properties. mdpi.com
The chlorine and ester functionalities on this compound provide reactive handles for polymerization and for linking the pyrazine core to other molecular components. This allows for the rational design of materials with tailored optical, electronic, and physical properties, opening doors for its use in next-generation sensors, solar cells, and other electronic devices. rsc.org
Sustainable Synthesis and Green Chemical Engineering Principles in Production
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. This involves developing synthetic routes that are more efficient, use less hazardous substances, and generate minimal waste. rasayanjournal.co.in Research into the synthesis of pyrazines, including derivatives of this compound, reflects this important trend.
Several greener approaches to pyrazine synthesis have been developed, moving away from harsh reaction conditions and poor yields associated with classical methods. tandfonline.com These include:
Catalytic Routes: The use of earth-abundant metal catalysts, such as manganese, in dehydrogenative coupling reactions provides an atom-economical and environmentally benign method for synthesizing pyrazines. These reactions often produce only water and hydrogen gas as byproducts. nih.govacs.org
One-Pot Syntheses: Developing one-pot reaction protocols simplifies procedures, reduces solvent use, and minimizes waste generation between steps. tandfonline.comtandfonline.com
Alternative Solvents and Conditions: Research is ongoing into the use of safer solvents, solvent-free reactions, and energy-efficient methods like microwave-assisted synthesis. rasayanjournal.co.in
Specifically for this compound, a green and efficient procedure for its hydrolysis to 5-chloropyrazine-2-carboxylic acid using lithium hydroxide (B78521) in water has been reported. jocpr.comjocpr.comresearchgate.net This method is noted for its simple operation, environmentally friendly conditions (avoiding organic solvents), and high yield, representing a significant improvement over traditional hydrolysis methods. jocpr.comresearchgate.net Such innovations are crucial for making the large-scale production of this important intermediate more sustainable and cost-effective.
Table 2: Comparison of Synthesis Methods for Pyrazine Derivatives
| Method | Description | Green Chemistry Advantages |
|---|---|---|
| Classical Routes | Often involve multi-step procedures with harsh reagents, high temperatures, and tedious work-ups. tandfonline.com | Few; often result in poor yields and significant waste. tandfonline.com |
| Manganese-Catalyzed Dehydrogenative Coupling | Uses an earth-abundant metal catalyst to couple amino alcohols or diols, forming pyrazines. nih.govacs.org | High atom economy, use of a non-precious metal catalyst, generation of only H₂ and H₂O as byproducts. acs.org |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatically reduced reaction times and increased yields. rasayanjournal.co.in | Shorter reaction times, higher yields, potential for solvent-free conditions. rasayanjournal.co.in |
| LiOH-Mediated Hydrolysis | A specific method for converting this compound to its corresponding carboxylic acid in an aqueous medium. jocpr.com | Avoids organic solvents, environmentally benign conditions, high product yield, simple operation. jocpr.comresearchgate.net |
Exploration of New Biological Targets for Pyrazine-Based Therapeutics and Agrochemicals
The pyrazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. lifechemicals.comresearchgate.netnih.gov this compound is a critical starting material for many of these derivatives. A significant future direction is the systematic exploration of new biological targets to address unmet needs in medicine and agriculture.
Computational methods like molecular docking and in silico screening are being used to predict the interactions of novel pyrazine compounds with various proteins, helping to identify potential new targets. doaj.orgnih.gov This "target fishing" approach accelerates the discovery process. nih.gov
Recent research has identified several promising targets for new pyrazine-based molecules:
Oncology: Fibroblast growth factor receptors (FGFRs) have been identified as a crucial target in cancer therapy. Novel 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent pan-FGFR inhibitors, demonstrating antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov
Infectious Diseases: Beyond its historic role in the anti-tuberculosis drug Pyrazinamide (B1679903), the pyrazine core is being used to develop agents against new targets. For example, pantothenate synthetase has been suggested as a potential target for novel pyrazine-based compounds designed to combat Mycobacterium tuberculosis. nih.gov
Agrochemicals: Succinate dehydrogenase inhibitors (SDHIs) are an important class of fungicides. Through a fragment recombination strategy, new pyrazine-carboxamide-diphenyl-ether scaffolds have been designed as novel SDHIs for crop protection. acs.org
Neurodegenerative Diseases: Pyrazine-based molecules have shown potent inhibitory activity against acetylcholinesterase, an enzyme targeted in the management of Alzheimer's disease. doaj.org
The continued synthesis of new derivatives from this compound, coupled with advanced biological screening and computational studies, will undoubtedly lead to the discovery of next-generation therapeutics and agrochemicals with novel mechanisms of action. doaj.orgnih.gov
Q & A
Q. What are the common synthetic routes for Methyl 5-chloropyrazine-2-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 5-chloropyrazine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) can yield the methyl ester. Optimization involves:
- Temperature : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF may reduce hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol achieves >95% purity .
- Yield improvement : Stoichiometric excess of methanol (1.5–2 eq.) and catalytic p-TsOH can drive esterification to completion .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H NMR : Peaks at δ 3.9–4.1 ppm (methyl ester) and δ 8.5–9.0 ppm (pyrazine ring protons) confirm structure .
- Elemental analysis : Matches calculated values for C (34.8%), H (2.3%), N (16.2%) to verify purity .
- X-ray crystallography : Resolves crystal packing and confirms monoclinic symmetry (space group P2₁/c) for single crystals grown via solvent evaporation .
Q. What are the typical applications of this compound in medicinal chemistry?
The compound serves as a precursor for antitubercular agents. For example, ester prodrugs like tert-butyl 5-chloropyrazine-2-carboxylate exhibit 100-fold higher activity against M. tuberculosis than pyrazinamide (PZA) and demonstrate plasma stability 900× greater than lead compounds .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. The C-5 chlorine atom is electron-withdrawing, directing substitution to the C-2 carboxylate group.
- Molecular docking : Assess binding affinity with biological targets (e.g., mycobacterial enzymes) to prioritize derivatives for synthesis .
- MD simulations : Predict hydrolysis rates in physiological conditions by modeling ester stability in aqueous environments .
Q. How should researchers address discrepancies in biological activity data for derivatives of this compound?
Contradictions may arise from:
- Experimental variability : Standardize assays (e.g., MIC values against M. tuberculosis H37Rv) across labs.
- Plasma stability : Use HPLC-MS to confirm intact prodrug levels in serum, as rapid hydrolysis can mask true activity .
- Structural analogs : Compare substituent effects; e.g., replacing methyl with 2-methyldecyl esters enhances lipophilicity and activity .
Q. What strategies resolve contradictory spectral data during impurity analysis?
- Multi-technique validation : Combine ¹H NMR, LC-MS, and IR to distinguish between isomers (e.g., methyl 6-chloronicotinate vs. This compound) .
- Spiking experiments : Add reference standards (e.g., Impurity A: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) to confirm retention times in HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
